Nps-2143

Catalog No.
S537604
CAS No.
284035-33-2
M.F
C24H25ClN2O2
M. Wt
460.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nps-2143

CAS Number

284035-33-2

Product Name

Nps-2143

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one

Molecular Formula

C24H25ClN2O2

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C32H32N2O/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30,32H,21-25H2

InChI Key

VCPMZDWBEWTGNW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one, NP 118809, NP-118809, NP118809

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5

Description

The exact mass of the compound Nps-2143 is 408.1605 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.1

Exact Mass

408.1605

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TX3R141LEP

Other CAS

41332-24-5

Wikipedia

Z-160

Dates

Modify: 2023-08-15
1: Hannan FM, Walls GV, Babinsky VN, Nesbit MA, Kallay E, Hough TA, Fraser WD, Cox RD, Hu J, Spiegel AM, Thakker RV. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1). Endocrinology. 2015 Sep;156(9):3114-21. doi: 10.1210/en.2015-1269. Epub 2015 Jun 8. PubMed PMID: 26052899; PubMed Central PMCID: PMC4541614.
2: Letz S, Haag C, Schulze E, Frank-Raue K, Raue F, Hofner B, Mayr B, Schöfl C. Amino alcohol- (NPS-2143) and quinazolinone-derived calcilytics (ATF936 and AXT914) differentially mitigate excessive signalling of calcium-sensing receptor mutants causing Bartter syndrome Type 5 and autosomal dominant hypocalcemia. PLoS One. 2014 Dec 15;9(12):e115178. doi: 10.1371/journal.pone.0115178. eCollection 2014. PubMed PMID: 25506941; PubMed Central PMCID: PMC4266668.
3: Nakamura A, Hotsubo T, Kobayashi K, Mochizuki H, Ishizu K, Tajima T. Loss-of-function and gain-of-function mutations of calcium-sensing receptor: functional analysis and the effect of allosteric modulators NPS R-568 and NPS 2143. J Clin Endocrinol Metab. 2013 Oct;98(10):E1692-701. doi: 10.1210/jc.2013-1974. Epub 2013 Aug 21. PubMed PMID: 23966241.
4: Johansson H, Cailly T, Rojas Bie Thomsen A, Bräuner-Osborne H, Sejer Pedersen D. Synthesis of the calcilytic ligand NPS 2143. Beilstein J Org Chem. 2013 Jul 9;9:1383-7. doi: 10.3762/bjoc.9.154. eCollection 2013. PubMed PMID: 23946832; PubMed Central PMCID: PMC3740522.
5: Armato U, Chiarini A, Chakravarthy B, Chioffi F, Pacchiana R, Colarusso E, Whitfield JF, Dal Prà I. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease. Biochim Biophys Acta. 2013 Oct;1832(10):1634-52. doi: 10.1016/j.bbadis.2013.04.020. Epub 2013 Apr 26. PubMed PMID: 23628734.
6: Letz S, Rus R, Haag C, Dörr HG, Schnabel D, Möhlig M, Schulze E, Frank-Raue K, Raue F, Mayr B, Schöfl C. Novel activating mutations of the calcium-sensing receptor: the calcilytic NPS-2143 mitigates excessive signal transduction of mutant receptors. J Clin Endocrinol Metab. 2010 Oct;95(10):E229-33. doi: 10.1210/jc.2010-0651. Epub 2010 Jul 28. PubMed PMID: 20668040.
7: Rybczynska A, Jurska-Jasko A, Boblewski K, Lehmann A, Orlewska C. Blockade of calcium channels and AT1 receptor prevents the hypertensive effect of calcilytic NPS 2143 in rats. J Physiol Pharmacol. 2010 Apr;61(2):163-70. PubMed PMID: 20436216.
8: Rybczynska A, Lehmann A, Jurska-Jasko A, Boblewski K, Orlewska C, Foks H, Drewnowska K. Hypertensive effect of calcilytic NPS 2143 administration in rats. J Endocrinol. 2006 Oct;191(1):189-95. PubMed PMID: 17065402.

Explore Compound Types